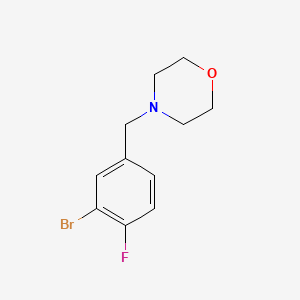

![molecular formula C26H25N5O2 B2495291 3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 919245-32-2](/img/structure/B2495291.png)

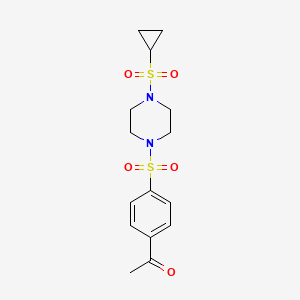

3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex heterocyclic molecule, which is part of a broader class of compounds explored for various biological activities. Its structure suggests potential for interaction with a range of biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including coupling reactions, condensations, and cyclizations. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives employs a coupling reaction between aminopyrazol-4-carbonitrile and aryl diazonium chlorides, followed by condensation and reflux processes (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, similar to the target compound, is often confirmed through X-ray analysis and spectroscopic methods, including IR and NMR. These techniques help in identifying functional groups, confirming the presence of the CN group, and elucidating the overall molecular framework (Al‐Azmi & Mahmoud, 2020).

Chemical Reactions and Properties

Heterocyclic compounds like the target molecule participate in a variety of chemical reactions, including nucleophilic substitution, bromination, and condensation reactions. These reactions are essential for functionalizing the molecule and tuning its properties for specific applications (Mishriky & Moustafa, 2013).

科学的研究の応用

Novel Radioligand Applications in Neurological Research

A study by Takahata et al. (2017) introduced a novel positron emission tomography (PET) ligand, closely related to the compound , for investigating the AMPA receptor, a critical element in neurological signaling. This research underscored the compound's potential in mapping brain activity and studying various neuropsychiatric disorders. The study demonstrated promising in vivo properties for imaging applications, although it also highlighted challenges related to the dynamic range and metabolite interference in the brain, suggesting that while the compound has potential, further optimization is needed for practical AMPA receptor PET imaging Takahata et al., 2017.

Pharmacokinetic and Pharmacodynamic Properties in Drug Development

Research on YM087, which shares a structural resemblance with the compound of interest, has provided valuable insights into the pharmacokinetic and pharmacodynamic properties of new drug candidates. This study, conducted by Burnier et al. (1999), explored YM087's characteristics as a dual V1/V2 receptor antagonist, highlighting its bioavailability and metabolic profile in human subjects. The findings contribute to a deeper understanding of drug action mechanisms and the development of medications with improved efficacy and safety profiles Burnier et al., 1999.

Innovative Therapeutic Agents Against Viral Infections

Another avenue of research illustrated by Phillpotts et al. (1981) investigated enviroxime's antiviral activity, which, like our compound, targets specific viral mechanisms. This study provided evidence of the compound's efficacy in reducing symptoms of rhinovirus infection, paving the way for the development of new antiviral agents. Such research is critical for expanding the arsenal against viral diseases, with implications for treating common colds to more severe viral infections Phillpotts et al., 1981.

Metabolic Pathways and Drug Interactions

Understanding the metabolism and disposition of therapeutic agents remains a critical area of pharmaceutical research. A study on Dabigatran, a direct thrombin inhibitor, by Blech et al. (2008), sheds light on the metabolic pathways and potential drug interactions, emphasizing the importance of esterase-mediated hydrolysis in drug metabolism. Such studies are crucial for predicting drug efficacy, potential side effects, and interactions with other medications, contributing to safer and more effective therapeutic strategies Blech et al., 2008.

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.

将来の方向性

This could involve potential applications, further modifications, or investigations that could be done based on the current knowledge of the compound.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted database for accurate and detailed information.

特性

IUPAC Name |

3-methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-18-20(26(33)31-23-10-6-5-9-22(23)28-25(31)21(18)17-27)11-12-24(32)30-15-13-29(14-16-30)19-7-3-2-4-8-19/h2-10,28H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFXMXWUVGYJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

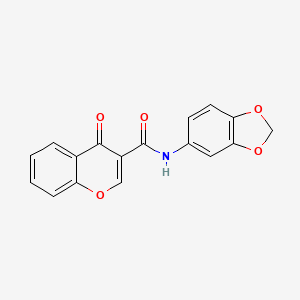

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

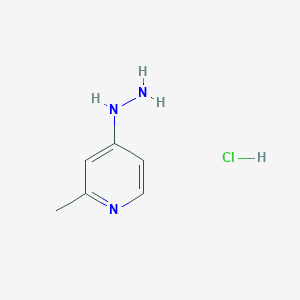

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

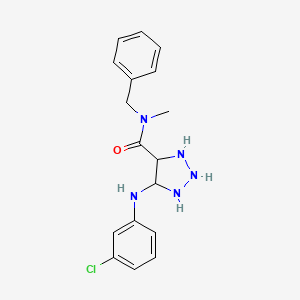

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)